Fabp1-IN-1
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Overview
Description
Preparation Methods
The synthesis of Fabp1-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts . Industrial production methods for this compound are also not widely available, as the compound is primarily used for research purposes.
Chemical Reactions Analysis
Fabp1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fabp1-IN-1 has several scientific research applications, including:
Chemistry: Used to study the binding properties and interactions of fatty acid binding proteins.
Biology: Used to investigate the role of FABP1 in various biological processes, including lipid metabolism and transport.
Mechanism of Action
Fabp1-IN-1 exerts its effects by selectively inhibiting the activity of FABP1. This inhibition disrupts the binding and transport of fatty acids within cells, leading to alterations in lipid metabolism and signaling pathways . The molecular targets of this compound include the FABP1 protein itself, as well as other proteins and pathways involved in lipid metabolism .
Comparison with Similar Compounds
Fabp1-IN-1 is unique in its high selectivity for FABP1 compared to other fatty acid binding proteins. Similar compounds include:
FABP3 inhibitors: These compounds target fatty acid binding protein 3 and have different selectivity profiles and applications.
FABP4 inhibitors: These compounds target fatty acid binding protein 4 and are used in research related to metabolic diseases and inflammation.
This compound stands out due to its specific inhibition of FABP1, making it a valuable tool for studying the role of this protein in various biological processes and diseases .
Properties
Molecular Formula |
C30H25NO5 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
3-[3-(cyclopropylmethoxy)phenyl]-5-[(3-phenoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C30H25NO5/c32-29(22-7-5-11-28(18-22)36-26-8-2-1-3-9-26)31-25-15-23(14-24(16-25)30(33)34)21-6-4-10-27(17-21)35-19-20-12-13-20/h1-11,14-18,20H,12-13,19H2,(H,31,32)(H,33,34) |
InChI Key |
AJHUKENAWLZUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)C3=CC(=CC(=C3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.